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Compound of Interest

Compound Name: Benzylacetone

Cat. No.: B032356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

benzylacetone (4-phenylbutan-2-one), a key intermediate in organic synthesis. The document

details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, offering insights into its structural characterization.

Spectroscopic Data Presentation
The following tables summarize the quantitative spectroscopic data for benzylacetone,

facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of Benzylacetone
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.11 - 7.32 Multiplet 5H -
Aromatic protons

(C₆H₅)

2.88 Triplet 2H 7.7

Methylene

protons (-CH₂-)

adjacent to the

phenyl group

2.75 Triplet 2H 7.7

Methylene

protons (-CH₂-)

adjacent to the

carbonyl group

2.11 Singlet 3H -
Methyl protons (-

CH₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data of Benzylacetone

Chemical Shift (δ) ppm Assignment

208.2 Carbonyl carbon (C=O)

141.2 Quaternary aromatic carbon (C-ipso)

128.5 Aromatic carbons (C-ortho, C-meta)

126.1 Aromatic carbon (C-para)

45.2
Methylene carbon (-CH₂-) adjacent to the

carbonyl group

29.9
Methylene carbon (-CH₂-) adjacent to the phenyl

group

29.8 Methyl carbon (-CH₃)
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Solvent: CDCl₃

Table 3: Mass Spectrometry Data (Electron Ionization - EI) of Benzylacetone

m/z Relative Intensity (%) Proposed Fragment

148 56.16 [M]⁺ (Molecular Ion)

105 67.47 [C₇H₅O]⁺

91 55.57 [C₇H₇]⁺ (Tropylium ion)

77 21.32 [C₆H₅]⁺

43 99.99 [CH₃CO]⁺ (Base Peak)

Table 4: Infrared (IR) Spectroscopy Data of Benzylacetone

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3020 - 3080 C-H stretch Aromatic

2850 - 2960 C-H stretch Aliphatic (CH₂, CH₃)

1715 C=O stretch Ketone

1605, 1495, 1450 C=C stretch Aromatic Ring

1410, 1360 C-H bend Aliphatic (CH₂, CH₃)

745, 700 C-H out-of-plane bend Monosubstituted benzene

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of

benzylacetone.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of benzylacetone is dissolved in about 0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an
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internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is used.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans are typically sufficient.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum to singlets for each carbon.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 512-1024 scans are typically required for good signal-to-noise ratio.

Spectral Width: 0-220 ppm.

Data Processing: The Free Induction Decay (FID) is Fourier transformed, phase-corrected,

and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for

¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

2.2 Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: A single drop of neat benzylacetone is placed directly onto the

diamond crystal of the ATR accessory.
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Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR

accessory is used.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded first.

The sample spectrum is then recorded.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to generate the final absorbance or transmittance spectrum.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of benzylacetone is prepared in a volatile organic

solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped

at 10 °C/min to 250 °C and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Volume: 1 µL with a split ratio of 50:1.
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Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 40-400.

Data Processing: The total ion chromatogram (TIC) is used to identify the retention time of

benzylacetone. The mass spectrum corresponding to this peak is then extracted and

analyzed for its fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical workflow of spectroscopic analysis for structural

elucidation.
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Caption: Workflow for the structural elucidation of benzylacetone.
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Caption: A typical experimental workflow for spectroscopic analysis.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Benzylacetone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032356#spectroscopic-data-of-benzylacetone-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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